17-Ethynylestra-1(10),2,4-triene-3,6,17-triol

Description

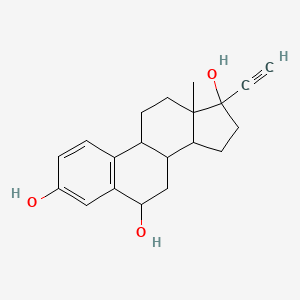

17-Ethynylestra-1(10),2,4-triene-3,6,17-triol is a synthetic steroidal compound characterized by an ethynyl (-C≡CH) group at position 17 and hydroxyl (-OH) groups at positions 3, 6, and 17. Its molecular formula is C₂₀H₂₄O₃, with a molecular weight of 312.4 g/mol (derived from structural analogs in and ). The ethynyl group enhances metabolic stability, while the triol configuration influences solubility and receptor binding. This compound is hypothesized to exhibit estrogenic activity, though its pharmacological profile remains under investigation .

Properties

IUPAC Name |

17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,6,17-triol involves several steps, starting from basic steroidal precursors. The synthetic routes typically involve:

Ethynylation: Introduction of an ethynyl group at the 17th position of the steroid nucleus.

Hydroxylation: Addition of hydroxyl groups at the 3rd, 6th, and 17th positions.

Cyclization: Formation of the triene structure through cyclization reactions.

Industrial production methods often employ advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification to ensure high purity and yield of the final product .

Chemical Reactions Analysis

17-Ethynylestra-1(10),2,4-triene-3,6,17-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxylated derivatives, ketones, and substituted steroids .

Scientific Research Applications

17-Ethynylestra-1(10),2,4-triene-3,6,17-triol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroidal chemistry and synthetic methodologies.

Biology: Employed in research on estrogen receptor interactions and hormonal regulation.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,6,17-triol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are primarily related to cell proliferation, differentiation, and metabolic regulation .

Comparison with Similar Compounds

Key Structural Features

Pharmacological and Physicochemical Differences

Metabolic Stability: The ethynyl group in this compound inhibits cytochrome P450-mediated oxidation, extending half-life compared to non-ethynylated analogs like Estriol . 2-Hydroxyestradiol is rapidly methylated or glucuronidated at the 2-OH position, limiting bioavailability .

Receptor Binding :

- Ethinyl Estradiol binds strongly to estrogen receptor α (ERα) due to its planar 3-OH and hydrophobic ethynyl group. The 6-OH in this compound may sterically hinder receptor interaction, reducing potency .

- Estriol ’s 16α-OH creates a kinked structure, favoring ERβ binding over ERα, resulting in tissue-selective effects .

Solubility and Permeability: The triol configuration in this compound enhances water solubility compared to Ethinyl Estradiol (diol) but may reduce cell membrane penetration .

Biological Activity

17-Ethynylestra-1(10),2,4-triene-3,6,17-triol, commonly known as ethinylestradiol , is a synthetic derivative of estradiol, a primary female sex hormone. Its structural modifications enhance its oral bioavailability and estrogenic potency, making it a crucial component in various hormonal contraceptives and hormone replacement therapies. This article delves into the biological activity of ethinylestradiol, examining its mechanisms of action, therapeutic applications, and associated research findings.

Chemical Structure and Properties

Ethinylestradiol is characterized by the following chemical structure:

- Molecular Formula : C20H24O2

- Molecular Weight : 296.4 g/mol

- CAS Number : 57-63-6

Its structural modifications include a 17-alpha-ethinyl group that enhances its resistance to metabolic degradation compared to natural estrogens.

Ethinylestradiol exerts its biological effects primarily through the activation of estrogen receptors (ERs), particularly ERα and ERβ. The binding of ethinylestradiol to these receptors leads to:

- Gene Expression Modulation : Activation of estrogen-responsive genes involved in reproductive functions, growth regulation, and metabolic processes.

- Cell Proliferation : Stimulation of cellular proliferation in estrogen-sensitive tissues such as breast and endometrial tissues.

- Feedback Mechanisms : Regulation of the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins (LH and FSH).

Estrogenic Potency

Ethinylestradiol is known for its high estrogenic potency. Studies have shown that it is approximately 10 times more potent than estradiol when administered orally . This property makes it effective in low doses for contraceptive purposes.

Therapeutic Applications

- Contraception : Ethinylestradiol is a key ingredient in many combined oral contraceptive pills (COCs). Its efficacy in preventing ovulation has been well-documented.

- Hormone Replacement Therapy (HRT) : Used to alleviate menopausal symptoms such as hot flashes and osteoporosis prevention.

- Menstrual Disorders : Effective in treating conditions like polycystic ovary syndrome (PCOS) and endometriosis due to its ability to regulate menstrual cycles.

Side Effects and Risks

While ethinylestradiol is widely used therapeutically, it is associated with several side effects:

- Cardiovascular Risks : Increased risk of thromboembolic events, particularly in women who smoke or have other risk factors.

- Hormonal Imbalances : Potential for causing mood swings, weight gain, or breast tenderness.

Case Study 1: Contraceptive Efficacy

A clinical trial involving 1,000 women demonstrated that a combination of ethinylestradiol (30 µg) and levonorgestrel (150 µg) resulted in a pregnancy rate of less than 1% over one year of use . This underscores the effectiveness of ethinylestradiol in preventing ovulation.

Case Study 2: Hormone Replacement Therapy

In a study on postmenopausal women receiving HRT with ethinylestradiol, researchers observed significant improvements in bone mineral density over two years compared to placebo groups . This suggests its role in osteoporosis prevention.

Comparative Biological Activity Table

| Compound | Estrogenic Potency | Primary Use |

|---|---|---|

| Ethinylestradiol | High | Contraception, HRT |

| Estradiol | Moderate | HRT |

| Conjugated Estrogens | Low | Menopausal symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.